molecular formula C9H17NO2 B13621842 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid

Cat. No.: B13621842
M. Wt: 171.24 g/mol
InChI Key: FJKYXAUFKNZUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid is a cyclopentane-based carboxylic acid derivative featuring an amino group and two methyl substituents at the 2,2-positions of the cyclopentyl ring. This compound is cataloged under reference number 10-F739989 by CymitQuimica .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(1-amino-2,2-dimethylcyclopentyl)acetic acid

InChI

InChI=1S/C9H17NO2/c1-8(2)4-3-5-9(8,10)6-7(11)12/h3-6,10H2,1-2H3,(H,11,12)

InChI Key

FJKYXAUFKNZUGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(CC(=O)O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid typically involves the reaction of cyclopentanone with a suitable amine, followed by the introduction of the acetic acid group. One common method involves the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a base such as triethylamine. The reaction is carried out under reflux conditions in a solvent mixture of toluene and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid with key analogs based on molecular structure, formula, and physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Reference
2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid Not provided C10H19NO2* ~185.26* Cyclopentane, 2,2-dimethyl, amino, acetic acid
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid 1516603-31-8 C10H19NO2 185.26 Cyclohexane, 2,2-dimethyl, amino, acetic acid
(S)-2-Amino-2-((1R,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid Not provided C11H21NO2 199.30 Cyclopentane, tetramethyl substituents, stereospecific
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid 99189-60-3 C10H17NO3 199.25 Cyclohexane, 2-amino-2-oxoethyl side chain
2-Amino-2-(4-Methyloxan-4-yl)acetic Acid Not provided C8H15NO3 173.21 Oxane (tetrahydropyran) ring, 4-methyl

*Inferred from structural analogs (e.g., cyclohexyl variant in ).

Key Observations:

  • Substituent Effects: The 2,2-dimethyl groups enhance steric hindrance, which may reduce metabolic degradation but also limit solubility. In contrast, the oxane ring in C8H15NO3 introduces oxygen, increasing polarity .
  • Stereochemistry : The (S)-configured compound in highlights the role of stereochemistry in biological activity, though data for the target compound’s stereoisomers are unavailable.
2-(1-Amino-2,2-dimethylcyclopentyl)acetic Acid

No direct biological data are available. However, structurally related compounds like 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid exhibit neuroactive properties and are used in biochemical assays to study protein interactions .

Key Analogs:

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (CAS 99189-60-3): Application: Used in neurobiological studies to investigate enzyme function and protein binding. Advantage: The 2-oxoethyl group may enhance hydrogen bonding with target proteins .

(S)-2-Amino-2-((1R,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid: Application: Potential use in chiral synthesis or receptor-specific studies due to its stereospecific structure .

2-Amino-2-(4-Methyloxan-4-yl)acetic Acid: Application: The oxane ring’s polarity may improve aqueous solubility, making it suitable for drug delivery systems .

Biological Activity

2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • UO-31 (renal cancer)
    • MCF-7 (breast cancer)

The compound showed selective growth inhibition in these cell lines, indicating its potential as an anticancer agent. For instance, in a study evaluating a series of derivatives related to this compound, it was found that compounds with similar structures exhibited IC50 values ranging from 21.6 μM to 29.3 μM against MDA-MB-231 cells .

CompoundIC50 (μM)Cell Line
2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid21.6MDA-MB-231
Similar Derivative29.3MDA-MB-231

Antimicrobial Activity

The antimicrobial properties of 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid have also been explored. In vitro studies indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Bacterial Strains Tested :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)

The zone of inhibition was measured to determine the effectiveness of the compound against these bacterial strains. The results showed significant antibacterial activity compared to control substances.

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus19High
Escherichia coli15Moderate

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to 2-(1-Amino-2,2-dimethylcyclopentyl)acetic acid:

  • Case Study on MDA-MB-231 Cells : A derivative showed an IC50 comparable to established chemotherapeutics like paclitaxel, indicating its potential for further development as an anticancer drug .
  • Antibacterial Assessment : In a comparative study with known antibiotics, the compound demonstrated effective inhibition against resistant bacterial strains, suggesting its utility in treating infections caused by multi-drug resistant organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.